molecular formula C12H18ClNO2 B12761561 DL-2-Phenylglycine isobutyl ester hydrochloride CAS No. 87252-83-3

DL-2-Phenylglycine isobutyl ester hydrochloride

Cat. No.: B12761561
CAS No.: 87252-83-3
M. Wt: 243.73 g/mol
InChI Key: HOZUMFPDEJXSKZ-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine isobutyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of 2-phenylglycine, where the amino group is esterified with isobutyl alcohol and the compound is converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Phenylglycine isobutyl ester hydrochloride typically involves the esterification of 2-phenylglycine with isobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

DL-2-Phenylglycine isobutyl ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylglycine ketone or phenylglycine carboxylic acid.

    Reduction: Formation of phenylglycine alcohol.

    Substitution: Formation of substituted phenylglycine derivatives.

Scientific Research Applications

DL-2-Phenylglycine isobutyl ester hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine isobutyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active phenylglycine moiety, which can then interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • DL-2-Phenylglycine methyl ester hydrochloride
  • DL-2-Phenylglycine ethyl ester hydrochloride
  • DL-2-Phenylglycine isopentyl ester hydrochloride

Uniqueness

DL-2-Phenylglycine isobutyl ester hydrochloride is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isobutyl ester group may provide different steric and electronic properties compared to other esters, leading to distinct interactions with molecular targets and different applications in research and industry.

Properties

CAS No.

87252-83-3

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-methylpropyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H

InChI Key

HOZUMFPDEJXSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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